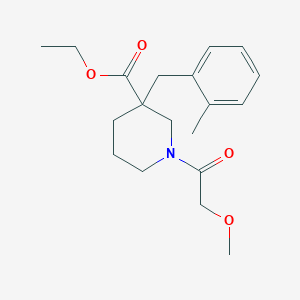![molecular formula C21H26N2O3S B4933366 N-(4-ethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4933366.png)
N-(4-ethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide, also known as EPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been studied extensively for its mechanism of action and biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
N-(4-ethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide inhibits the activity of PERK by binding to a specific site on the enzyme. This binding prevents the activation of PERK and subsequently inhibits the UPR pathway. This mechanism of action has been studied extensively in vitro and in vivo, and has been shown to have potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and animal models. It has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, suggesting potential applications in the treatment of this disease.
Advantages and Limitations for Lab Experiments
N-(4-ethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has several advantages as a tool for scientific research. It is a highly specific inhibitor of PERK, making it a valuable tool for studying the UPR pathway. Additionally, this compound has been shown to have low toxicity in animal models, suggesting that it may be a safe compound for use in laboratory experiments. However, one limitation of this compound is that it is not a clinically approved drug, and therefore its potential therapeutic applications may be limited.
Future Directions
There are several future directions for research involving N-(4-ethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide. One potential area of study is the development of this compound analogs with improved potency and specificity for PERK inhibition. Additionally, further research is needed to determine the potential therapeutic applications of this compound in various diseases, including cancer and diabetes. Finally, the use of this compound in combination with other compounds may have synergistic effects and could potentially improve its therapeutic efficacy.
Synthesis Methods
The synthesis of N-(4-ethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide involves a multi-step process that includes the reaction of 4-ethylphenylamine with 4-chlorobenzenesulfonyl chloride to form the intermediate compound, followed by reaction with 2-methylpiperidine and subsequent purification steps. The final product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
N-(4-ethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been used extensively in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of a specific enzyme called protein kinase R-like endoplasmic reticulum kinase (PERK), which plays a role in the unfolded protein response (UPR) pathway. This pathway is involved in cellular stress responses and has been implicated in various diseases, including cancer, neurodegenerative disorders, and diabetes.
Properties
IUPAC Name |
N-(4-ethylphenyl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-3-17-7-11-19(12-8-17)22-21(24)18-9-13-20(14-10-18)27(25,26)23-15-5-4-6-16(23)2/h7-14,16H,3-6,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJJFTGSVXFRPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4933284.png)
![6-bromo-3-[5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone](/img/structure/B4933292.png)
![8-methoxy-4-methyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B4933302.png)
![3-allyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4933314.png)
![1-(3-chlorophenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4933317.png)

![3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4933334.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(2-furyl)ethanone hydrochloride](/img/structure/B4933349.png)

![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B4933362.png)
![6-[4-(benzyloxy)benzylidene]-2-(2-chlorophenyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4933364.png)
![1-(4-biphenylyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone hydrobromide](/img/structure/B4933369.png)
![3-(2-fluorophenyl)-5-(4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4933370.png)
![1-[2-(4-ethoxyphenoxy)ethoxy]-3-methylbenzene](/img/structure/B4933377.png)
